molecular formula C20H24N6 B12246704 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

4-(2-methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

Cat. No.: B12246704
M. Wt: 348.4 g/mol
InChI Key: GATPEBYLBGVBTR-UHFFFAOYSA-N
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Description

4-(2-Methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a complex organic compound that features both imidazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as erbium triflate, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction can produce fully saturated derivatives .

Scientific Research Applications

4-(2-Methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The imidazole and piperazine moieties can bind to various enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine apart is its unique combination of imidazole and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research .

Properties

Molecular Formula

C20H24N6

Molecular Weight

348.4 g/mol

IUPAC Name

4-(2-methylimidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C20H24N6/c1-17-21-8-10-26(17)20-15-19(22-16-23-20)25-13-11-24(12-14-25)9-7-18-5-3-2-4-6-18/h2-6,8,10,15-16H,7,9,11-14H2,1H3

InChI Key

GATPEBYLBGVBTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)CCC4=CC=CC=C4

Origin of Product

United States

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